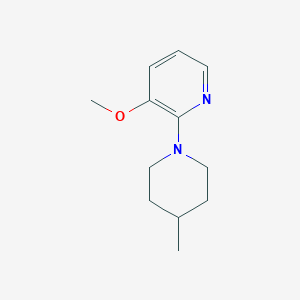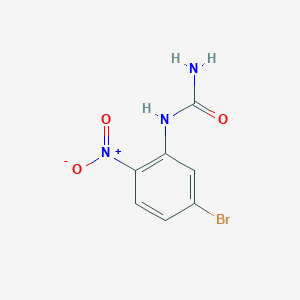![molecular formula C18H20F3N5 B15120380 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Cyclization: The formation of the octahydropyrrolo[3,4-b]pyrrole ring system involves cyclization reactions, often facilitated by catalysts or under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrimidine core interacts with the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-6-{5-[4-(methyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine: Similar structure but lacks the trifluoromethyl group.
4,5-Dimethyl-6-{5-[4-(chloromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20F3N5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C18H20F3N5/c1-11-12(2)23-10-24-17(11)26-6-4-13-8-25(9-15(13)26)16-7-14(3-5-22-16)18(19,20)21/h3,5,7,10,13,15H,4,6,8-9H2,1-2H3 |
InChI Key |
QYRQWJCXKNBGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B15120335.png)
![4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15120337.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15120365.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
![7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120382.png)
![N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120383.png)
